Mambalgin 1

Description

Properties

IUPAC Name |

6-amino-2-[[4-amino-2-[[19-[[28-[[2-[[2-[[2-[[90-[[6-amino-2-[(2-amino-4-methylpentanoyl)amino]hexanoyl]amino]-40,75,99-tris(4-aminobutyl)-10,34-bis(2-amino-2-oxoethyl)-52,84-bis(3-amino-3-oxopropyl)-28,96-dibenzyl-46-butan-2-yl-8a,31-bis(3-carbamimidamidopropyl)-5a-(carboxymethyl)-13,66-bis(1-hydroxyethyl)-4,87-bis[(4-hydroxyphenyl)methyl]-7,11a,81-tris(1H-imidazol-4-ylmethyl)-37,43,49-tris(2-methylpropyl)-2a,19-bis(2-methylsulfanylethyl)-1a,2,4a,5,7a,8,10a,11,13a,14,17,20,26,29,32,35,38,41,44,47,50,53,56,65,68,71,74,77,80,83,86,89,95,98-tetratriacontaoxo-69,72-di(propan-2-yl)-60,61,92-trithia-a,3,3a,6,6a,9,9a,12,12a,15,18,21,27,30,33,36,39,42,45,48,51,54,57,64,67,70,73,76,79,82,85,88,94,97-tetratriacontazatricyclo[61.30.20.021,25]tridecahectane-58-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-7-(4-aminobutyl)-10,13-bis(2-amino-2-oxoethyl)-16,22-bis(2-carboxyethyl)-19-(1-hydroxyethyl)-25-(hydroxymethyl)-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carbonyl]amino]-7-(3-carbamimidamidopropyl)-10-(carboxymethyl)-13-(1-hydroxyethyl)-16-(hydroxymethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-4-oxobutanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C272H429N85O84S9/c1-21-134(14)211-264(435)336-165(90-130(6)7)232(403)315-157(66-70-195(280)369)217(388)299-110-204(378)307-188(254(425)340-183(114-360)249(420)338-182(113-359)248(419)339-184(115-361)250(421)347-190-121-447-449-123-192(346-224(395)153(52-32-38-80-277)311-239(410)174(99-197(282)371)331-242(413)177(102-200(285)374)330-227(398)159(68-72-205(379)380)319-265(436)213(136(16)364)354-230(401)160(69-73-206(381)382)317-247(418)181(112-358)341-257(190)428)259(430)348-191-122-448-446-120-189(255(426)333-175(100-198(283)372)240(411)320-163(269(440)441)53-33-39-81-278)345-225(396)156(56-42-84-298-272(291)292)314-244(415)180(105-208(385)386)337-266(437)214(137(17)365)355-251(422)185(116-362)342-258(191)429)119-445-450-124-193-256(427)328-172(97-144-107-294-126-303-144)237(408)313-155(55-41-83-297-271(289)290)222(393)334-179(104-207(383)384)243(414)318-161(74-86-442-19)228(399)309-151(50-30-36-78-275)220(391)323-167(92-139-44-24-22-25-45-139)236(407)344-187(118-444-117-186(343-223(394)150(49-29-35-77-274)308-216(387)148(279)88-128(2)3)252(423)324-168(94-141-58-62-146(367)63-59-141)233(404)316-158(67-71-196(281)370)226(397)326-171(96-143-106-293-125-302-143)218(389)300-109-202(376)305-149(48-28-34-76-273)229(400)350-209(132(10)11)262(433)351-210(133(12)13)263(434)356-215(138(18)366)267(438)349-193)253(424)325-169(95-142-60-64-147(368)65-61-142)235(406)327-173(98-145-108-295-127-304-145)238(409)332-178(103-201(286)375)246(417)353-212(135(15)363)261(432)301-111-203(377)306-162(75-87-443-20)268(439)357-85-43-57-194(357)260(431)335-170(93-140-46-26-23-27-47-140)234(405)312-154(54-40-82-296-270(287)288)221(392)329-176(101-199(284)373)241(412)322-164(89-129(4)5)231(402)310-152(51-31-37-79-276)219(390)321-166(91-131(8)9)245(416)352-211/h22-27,44-47,58-65,106-108,125-138,148-194,209-215,358-368H,21,28-43,48-57,66-105,109-124,273-279H2,1-20H3,(H2,280,369)(H2,281,370)(H2,282,371)(H2,283,372)(H2,284,373)(H2,285,374)(H2,286,375)(H,293,302)(H,294,303)(H,295,304)(H,299,388)(H,300,389)(H,301,432)(H,305,376)(H,306,377)(H,307,378)(H,308,387)(H,309,399)(H,310,402)(H,311,410)(H,312,405)(H,313,408)(H,314,415)(H,315,403)(H,316,404)(H,317,418)(H,318,414)(H,319,436)(H,320,411)(H,321,390)(H,322,412)(H,323,391)(H,324,423)(H,325,424)(H,326,397)(H,327,406)(H,328,427)(H,329,392)(H,330,398)(H,331,413)(H,332,409)(H,333,426)(H,334,393)(H,335,431)(H,336,435)(H,337,437)(H,338,420)(H,339,419)(H,340,425)(H,341,428)(H,342,429)(H,343,394)(H,344,407)(H,345,396)(H,346,395)(H,347,421)(H,348,430)(H,349,438)(H,350,400)(H,351,433)(H,352,416)(H,353,417)(H,354,401)(H,355,422)(H,356,434)(H,379,380)(H,381,382)(H,383,384)(H,385,386)(H,440,441)(H4,287,288,296)(H4,289,290,297)(H4,291,292,298) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRVGGBDTNREHFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CSSCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)C(C)O)C(C)C)C(C)C)CCCCN)CC3=CNC=N3)CCC(=O)N)CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)CCCCN)CC(C)C)CC(=O)N)CCCNC(=N)N)CC6=CC=CC=C6)CCSC)C(C)O)CC(=O)N)CC7=CNC=N7)CC8=CC=C(C=C8)O)CC9=CC=CC=C9)CCCCN)CCSC)CC(=O)O)CCCNC(=N)N)CC1=CNC=N1)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CO)CCC(=O)O)C(C)O)CCC(=O)O)CC(=O)N)CC(=O)N)CCCCN)C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CO)C(C)O)CC(=O)O)CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)O)CCC(=O)N)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C272H429N85O84S9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

6522 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery of Mambalgins: A Technical Guide to Novel Analgesics from Black Mamba Venom

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel, potent, and non-addictive analgesics is a significant challenge in modern medicine. Traditional opioid-based painkillers, while effective, are associated with severe side effects, including respiratory depression, tolerance, and addiction.[1][2] This has driven researchers to explore unique biological sources, such as animal venoms, which are complex libraries of pharmacologically active peptides. The venom of the black mamba (Dendroaspis polylepis) has yielded a groundbreaking discovery in this field: a class of peptides known as mambalgins.[1][3]

First identified in 2012, mambalgins are 57-amino acid peptides belonging to the three-finger toxin (3FTx) family.[1] Unlike most members of this family, which are neurotoxic, mambalgins produce potent analgesic effects comparable to morphine but act via a distinct, opioid-independent pathway.[4][5] They exert their effects by inhibiting specific subtypes of Acid-Sensing Ion Channels (ASICs), which are key players in pain signaling.[3][5] This technical guide provides an in-depth overview of the discovery, mechanism of action, and pharmacological characterization of mambalgin peptides, offering a resource for professionals in pain research and drug development.

Mechanism of Action: Targeting Acid-Sensing Ion Channels

Mambalgins' analgesic properties stem from their potent and specific inhibition of Acid-Sensing Ion Channels (ASICs). ASICs are proton-gated cation channels widely expressed in the central and peripheral nervous systems and are implicated in nociception, fear, and neuronal injury.[4][5][6] Tissue acidosis, a common feature of inflammation and injury, leads to the activation of these channels and subsequent pain sensation.

Mambalgins act as gating modifiers. They bind to the extracellular domain of ASICs, overlapping with the channel's "acidic pocket" or pH sensor.[4][6] This interaction stabilizes and traps the channel in a closed conformation, preventing the conformational changes required for activation by protons.[1][6][7] This effectively decreases the channel's apparent sensitivity to protons, thus inhibiting the pain signal at its source.[4][6]

The peptides show specificity for different ASIC subtypes, potently inhibiting homomeric ASIC1a and ASIC1b channels, as well as various heteromeric channels containing the ASIC1a subunit, but not homomeric ASIC2a or ASIC3 channels.[4][6][8][9] This specificity is crucial for their favorable side-effect profile.

Pharmacological Data

The potency of mambalgins has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative findings, highlighting their inhibitory concentration on different ASIC subtypes and their analgesic efficacy in animal models.

Table 1: In Vitro Inhibitory Activity of Mambalgins on ASIC Subtypes

| Peptide | Channel Subtype | Test System | IC50 (nM) | Reference |

| Mambalgin-1 | rat ASIC1a | Xenopus Oocytes | 86 ± 10 | [9] |

| Mambalgin-1 | rat ASIC1b | Xenopus Oocytes | 119 ± 3 | [9] |

| Mambalgin-2 | rat ASIC1a | Xenopus Oocytes | Varies with pH | [6] |

| Mambalgin-2 | rat ASIC1b | Xenopus Oocytes | 103 | [9] |

| Mambalgin-3 | rat ASIC1b | Xenopus Oocytes | 33 - 50 | [9] |

| Mambalgin-1 | heteromeric ASIC1a/3 | Xenopus Oocytes | Partial Inhibition | [9] |

| Mamb-AL (mutant) | rat ASIC1a | Xenopus Oocytes | 25 ± 3 | [9] |

| Mamb-AL (mutant) | rat ASIC1b | Xenopus Oocytes | 22 ± 1 | [9] |

Note: IC50 values can vary based on experimental conditions, such as the pH used for channel activation.

Table 2: In Vivo Analgesic Effects of Mambalgins in Rodent Models

| Pain Model | Administration Route | Peptide/Dose | Measured Effect | Key Finding | Reference |

| Carrageenan-Induced Inflammatory Pain | Intravenous (i.v.) | Mambalgin-1 | Reversal of thermal and mechanical hyperalgesia | Potent anti-inflammatory pain effect via peripheral ASIC1b and ASIC1a channels. | [10] |

| Chronic Constriction Injury (Neuropathic Pain) | Intravenous (i.v.) | Mambalgin-1 | Transient reversal of mechanical and heat-induced hyperalgesia | Effect is naloxone-insensitive and ASIC1a-independent. | [2][10] |

| Chronic Constriction Injury (Neuropathic Pain) | Intrathecal (i.t.) | Mambalgin-1 | Reversal of hyperalgesia | Effect is ASIC1a-dependent and partially naloxone-sensitive. | [10] |

| Acetic Acid-Induced Writhing | Not Specified | Mambalgin-1 | Reduction in writhing | Demonstrates analgesic efficacy. | [11] |

| Acute Thermal Pain | Intrathecal (i.t.) | Mambalgin-1 | Increased paw-flick latency | Analgesic effect as strong as morphine, with less tolerance and no respiratory depression. | [2][4] |

Experimental Protocols

The characterization of mambalgins involved a series of sophisticated experimental procedures, from initial isolation from venom to detailed functional analysis.

Venom Fractionation and Peptide Isolation

The initial discovery of mambalgins relied on standard biochemical separation techniques to isolate the peptide from crude black mamba venom.

-

Crude Venom Preparation: Lyophilized venom from Dendroaspis polylepis is dissolved in a suitable starting buffer (e.g., 0.1% trifluoroacetic acid (TFA) in water).

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The dissolved venom is subjected to multiple rounds of RP-HPLC.

-

Initial Fractionation: A semi-preparative C18 column is used with a shallow linear gradient of an organic solvent like acetonitrile (ACN) in 0.1% TFA. Fractions are collected and screened for activity.

-

Purification: Active fractions are further purified using an analytical C18 column with a more optimized gradient to achieve isolation of individual peptides.

-

-

Mass Spectrometry and Sequencing: The purity and molecular weight of the isolated peptides are confirmed using techniques like MALDI-TOF or ESI-MS. The primary amino acid sequence is determined by Edman degradation.

Electrophysiological Analysis via Two-Electrode Voltage-Clamp (TEVC)

The TEVC technique using Xenopus laevis oocytes is the standard method for characterizing the effects of ion channel modulators like mambalgins.

-

Oocyte Preparation: Oocytes are surgically removed from anesthetized female Xenopus laevis frogs and defolliculated by treatment with collagenase type IA.[6]

-

cRNA Injection: Complementary RNA (cRNA) encoding the specific rat or human ASIC subunits of interest (e.g., ASIC1a, ASIC1b) is synthesized in vitro. A precise amount (e.g., 0.2-20 ng) is injected into the nucleus of healthy stage V-VI oocytes.[6][12]

-

Incubation: Oocytes are incubated for 1-3 days at 19°C in ND96 solution (containing 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 2 mM MgCl₂, 5 mM HEPES, pH 7.4) supplemented with antibiotics to allow for channel expression in the oocyte membrane.[6]

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and impaled with two glass microelectrodes filled with 3 M KCl.

-

The oocyte membrane potential is clamped at a holding potential, typically -50 mV to -60 mV.[6]

-

A microperfusion system enables rapid switching of the extracellular solution.[6][12]

-

ASIC currents are evoked by rapidly lowering the pH of the perfusion solution (e.g., from a conditioning pH of 7.4 to an activating pH of 6.0 or 5.0).[12]

-

-

Toxin Application: To test the effect of mambalgins, the peptide (at various concentrations) is pre-incubated with the oocyte for a set period before the acid stimulus. The resulting current is compared to the control current recorded in the absence of the toxin. Solutions containing the peptide typically include 0.05% BSA to prevent nonspecific adsorption.[6][12]

-

Data Analysis: The percentage of current inhibition is plotted against the mambalgin concentration to calculate the IC50 value using a sigmoidal dose-response curve.

In Vivo Analgesia Models

To confirm the therapeutic potential of mambalgins, their analgesic effects are tested in established rodent models of pain.

-

Animals: Experiments are typically conducted in mice or rats, following approved ethical guidelines.

-

Drug Administration: Mambalgins are administered via various routes, including intravenous (i.v.), intrathecal (i.t., into the spinal canal), or intraplantar (i.pl., into the paw) injection.

-

Inflammatory Pain Model (Carrageenan Test):

-

Inflammation is induced by injecting a small volume of 2% carrageenan into the plantar surface of the hind paw.[13]

-

Pain sensitivity is measured at baseline and at time points after carrageenan injection.

-

Assessment: Thermal hyperalgesia is assessed using the paw-flick test, where a radiant heat source is applied to the paw, and the withdrawal latency is measured.[13] Mechanical allodynia is measured using von Frey filaments.

-

Mambalgin is administered (e.g., i.v.) and its ability to reverse these pain behaviors is quantified.

-

-

Neuropathic Pain Model (Chronic Constriction Injury - CCI):

-

Neuropathic pain is induced by surgically placing loose ligatures around the sciatic nerve.

-

Animals develop hypersensitivity to thermal and mechanical stimuli over several days.

-

Mambalgin is administered, and its ability to transiently reverse the established hyperalgesia is measured using the methods described above.[10]

-

Conclusion and Future Directions

The discovery of mambalgins represents a significant advancement in pain research. These peptides demonstrate that potent, morphine-level analgesia can be achieved through a non-opioid mechanism, offering a promising alternative that may circumvent the severe side effects of current standards of care.[4] The targeted inhibition of specific ASIC subtypes in the peripheral and central nervous systems provides a clear mechanism of action and a strong rationale for their therapeutic development.[10]

Future research will focus on optimizing the properties of mambalgins through peptide engineering to enhance their stability, bioavailability, and potency, as demonstrated by analogs like Mamb-AL.[11][14] A deeper understanding of the structural basis for the interaction between mambalgins and ASIC channels will further guide the rational design of novel, small-molecule ASIC inhibitors.[5] The continued exploration of these venom-derived peptides paves the way for a new generation of analgesic drugs with improved safety and efficacy profiles.

References

- 1. Mambalgins - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Mambalgins, the Venom-origin Peptides as a Potentially Novel Group of Analgesics: Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mambalgin-1 Pain-relieving Peptide, Stepwise Solid-phase Synthesis, Crystal Structure, and Functional Domain for Acid-sensing Ion Channel 1a Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frédéric Joliot Institute for Life Sciences - How works Mambalgin-1, an analgesic peptide from black mamba venom [joliot.cea.fr]

- 6. Binding Site and Inhibitory Mechanism of the Mambalgin-2 Pain-relieving Peptide on Acid-sensing Ion Channel 1a - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of Action of the Peptide Toxins Targeting Human and Rodent Acid-Sensing Ion Channels and Relevance to Their In Vivo Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Two Amino Acid Substitutions Improve the Pharmacological Profile of the Snake Venom Peptide Mambalgin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analgesic effects of mambalgin peptide inhibitors of acid-sensing ion channels in inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Two Amino Acid Substitutions Improve the Pharmacological Profile of the Snake Venom Peptide Mambalgin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Revealing molecular determinants governing mambalgin-3 pharmacology at acid-sensing ion channel 1 variants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Mambalgin-1: A Comprehensive Technical Guide to its Structure, Function, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mambalgin-1, a 57-amino acid peptide isolated from the venom of the black mamba (Dendroaspis polylepis polylepis), is a potent analgesic that acts by inhibiting Acid-Sensing Ion Channels (ASICs).[1] This technical guide provides an in-depth overview of the amino acid sequence, three-dimensional structure, and mechanism of action of Mambalgin-1. It details the experimental protocols for its synthesis, structural elucidation, and functional characterization, and presents key quantitative data in structured tables for ease of comparison. Furthermore, this document includes visualizations of the toxin's signaling pathway and experimental workflows to facilitate a deeper understanding of its properties and therapeutic potential.

Amino Acid Sequence and Structure

Mambalgin-1 is a member of the three-finger toxin (3FTx) protein family, characterized by a core stabilized by disulfide bonds from which three β-sheet-rich loops or "fingers" extend.[1]

Amino Acid Sequence

The primary structure of Mambalgin-1 consists of 57 amino acid residues.

Table 1: Amino Acid Sequence of Mambalgin-1

| 1-10 | 11-20 | 21-30 | 31-40 | 41-50 | 51-57 | |

| Sequence | HHYKLKCYQY | SDYPICKRGS | IGTCIFPFLK | LILQTCPSKH | CEMYPNVCHT | KDKLGNE |

Source: UniProt P0DKR6[2]

Three-Dimensional Structure

The three-dimensional structure of Mambalgin-1 has been determined by both X-ray crystallography and cryo-electron microscopy, revealing the canonical three-finger fold.[1][3][4][5] However, it displays unique features, including an elongated second loop and shortened first and third loops compared to most 3FTx proteins.[1] Several structures are available in the Protein Data Bank (PDB).

Table 2: Structural Details of Mambalgin-1 from PDB Entries

| PDB ID | Method | Resolution (Å) | Organism | Description |

| 5DU1 | X-ray Diffraction | 1.80 | Dendroaspis polylepis polylepis | Crystal structure of Mambalgin-1 |

| 5DZ5 | X-ray Diffraction | 1.95 | Dendroaspis polylepis polylepis | Crystal structure of Mambalgin-1 wild-type in P41212 space group |

| 7CFT | Cryo-Electron Microscopy | 3.90 | Homo sapiens / Dendroaspis polylepis polylepis | Cryo-EM structure of human ASIC1a in complex with Mambalgin-1 at pH 8.0 |

| 7ULB | X-ray Diffraction | 2.49 | Dendroaspis polylepis polylepis | Structure of recombinant Mambalgin-1 |

Mechanism of Action and Functional Activity

Mambalgin-1 exerts its analgesic effect by potently and reversibly inhibiting specific subtypes of Acid-Sensing Ion Channels (ASICs), which are proton-gated cation channels involved in pain perception.[3][7] It specifically targets ASIC1a- and ASIC1b-containing channels.[3]

Signaling Pathway

Mambalgin-1 acts as a gating modifier of ASICs. It binds to the extracellular domain of the channel, specifically in the acidic pocket, and is thought to trap the channel in a closed conformation.[1][3] This binding prevents the conformational changes required for channel opening in response to a drop in extracellular pH, thereby inhibiting ion influx and neuronal depolarization.[1][8] The interaction involves key residues in loop II of Mambalgin-1, such as Phe-27, Leu-32, and Leu-34.[3][9]

Functional Activity

The inhibitory potency of Mambalgin-1 has been quantified against various ASIC subtypes, demonstrating its specificity.

Table 3: Inhibitory Activity of Mambalgin-1 on ASIC Subtypes

| ASIC Subtype | IC50 (nM) | Cell Type | Reference |

| rat ASIC1a | 11 - 252 | COS-7 cells, Xenopus oocytes | [3] |

| rat ASIC1b | 11 - 252 | COS-7 cells, Xenopus oocytes | [3] |

| human ASIC1a | 197.3 ± 37.4 | HEK293 cells | [7] |

| chicken ASIC1 | 123.6 ± 28.5 | HEK293 cells | [7] |

Experimental Protocols

Solid-Phase Peptide Synthesis of Mambalgin-1

A stepwise solid-phase synthesis approach has been successfully employed to produce biologically active Mambalgin-1.[3]

Protocol:

-

Resin and Amino Acid Preparation: Synthesis is performed on a preloaded Fmoc-Lys(Boc)-wang-LL resin. Fmoc-protected amino acids with appropriate side-chain protecting groups (e.g., Trt for Cys, His, Asn, Gln; Pbf for Arg; tBu for Asp, Glu, Ser, Thr, Tyr; Boc for Lys) are used.[3]

-

Peptide Chain Assembly: Automated peptide synthesis is carried out using a synthesizer. Amino acids are coupled using a 10-fold excess with HCTU/NMM as coupling reagents. Difficult couplings, such as in the sequence fragments 1–5 (LKCYQ) and 30–34 (LKLIL), may require repeated coupling steps.[3]

-

Fmoc Deprotection: The Fmoc protecting group is removed using 20% piperidine in NMP.

-

Acetylation: After each amino acid coupling, the resin is acetylated with acetic anhydride and NMM in NMP to cap any unreacted amino groups.

-

Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail (e.g., TFA/TIS/H2O/EDT).

-

Oxidative Folding: The linear peptide is subjected to oxidative folding in a redox buffer (e.g., containing reduced and oxidized glutathione) to facilitate the formation of the four disulfide bridges.

-

Purification: The folded Mambalgin-1 is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight.

Structural Determination by X-ray Crystallography

The crystal structure of Mambalgin-1 provides high-resolution insights into its three-dimensional conformation.

Protocol:

-

Crystallization: Purified Mambalgin-1 is concentrated and subjected to crystallization screening using various commercially available kits and conditions (e.g., vapor diffusion method).

-

Data Collection: Crystals are cryo-protected and diffraction data is collected at a synchrotron source.

-

Structure Solution and Refinement: The structure is solved by molecular replacement using a known three-finger toxin structure as a search model. The model is then refined using crystallographic software.

Functional Characterization by Electrophysiology

The inhibitory effect of Mambalgin-1 on ASIC currents is typically assessed using two-electrode voltage-clamp electrophysiology in Xenopus oocytes or patch-clamp recordings in mammalian cells expressing the target channels.

Protocol (Two-Electrode Voltage Clamp in Xenopus Oocytes):

-

Oocyte Preparation and Injection: Xenopus laevis oocytes are harvested and injected with cRNA encoding the desired ASIC subtype.

-

Electrophysiological Recording: After 2-4 days of expression, oocytes are placed in a recording chamber and impaled with two glass microelectrodes filled with KCl. The oocyte is voltage-clamped at a holding potential of -60 mV.

-

Channel Activation and Inhibition: ASIC currents are elicited by rapidly lowering the extracellular pH (e.g., from 7.4 to 6.0). To test for inhibition, Mambalgin-1 is pre-applied to the oocyte before the acidic stimulus.

-

Data Analysis: The peak current amplitude in the presence and absence of Mambalgin-1 is measured to determine the percentage of inhibition. Dose-response curves are generated to calculate the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the characterization of Mambalgin-1.

Conclusion

Mambalgin-1 represents a promising lead compound for the development of novel analgesics. Its unique mechanism of action, targeting ASICs with high potency and specificity, offers a potential alternative to opioid-based pain therapies with a reduced side-effect profile.[3] The detailed structural and functional data, along with established protocols for its synthesis and characterization, provide a solid foundation for further research and drug development efforts. This technical guide serves as a comprehensive resource for scientists and researchers aiming to explore the therapeutic potential of Mambalgin-1 and its analogs.

References

- 1. Mambalgins - Wikipedia [en.wikipedia.org]

- 2. uniprot.org [uniprot.org]

- 3. Mambalgin-1 Pain-relieving Peptide, Stepwise Solid-phase Synthesis, Crystal Structure, and Functional Domain for Acid-sensing Ion Channel 1a Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. rcsb.org [rcsb.org]

- 6. rcsb.org [rcsb.org]

- 7. Structural insights into human acid-sensing ion channel 1a inhibition by snake toxin mambalgin1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frédéric Joliot Institute for Life Sciences - How works Mambalgin-1, an analgesic peptide from black mamba venom [joliot.cea.fr]

- 9. Mambalgin-1 Pain-relieving Peptide, Stepwise Solid-phase Synthesis, Crystal Structure, and Functional Domain for Acid-sensing Ion Channel 1a Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

The Three-Finger Toxin Fold of Mambalgin-1: A Technical Guide to its Structure, Function, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mambalgin-1, a 57-amino acid peptide isolated from the venom of the black mamba (Dendroaspis polylepis polylepis), represents a compelling therapeutic lead for novel analgesic development.[1][2] As a member of the three-finger toxin (3FTx) superfamily, it possesses the characteristic β-sheet-rich fold, yet exhibits an atypical pharmacological profile by potently and selectively inhibiting Acid-Sensing Ion Channels (ASICs) without the neurotoxicity commonly associated with other 3FTx members.[1] This technical guide provides an in-depth exploration of the three-finger toxin fold of Mambalgin-1, its mechanism of action on ASICs, and detailed methodologies for its synthesis, characterization, and evaluation. This document is intended to serve as a comprehensive resource for researchers in the fields of toxinology, ion channel pharmacology, and analgesic drug development.

Introduction: The Emergence of Mambalgin-1 as a Novel Analgesic

Pain remains a significant global health challenge, with a substantial need for new therapeutic agents that offer improved efficacy and safety profiles over existing treatments, such as opioids. Acid-Sensing Ion Channels (ASICs) have emerged as key therapeutic targets for pain, as they are proton-gated cation channels widely expressed in the central and peripheral nervous systems and are implicated in nociception and other neurological processes.[3][4] Mambalgins are potent inhibitors of specific ASIC subtypes, demonstrating analgesic effects comparable to morphine in preclinical models but without inducing respiratory depression or tolerance.[1][4] Mambalgin-1, in particular, has been the subject of extensive research to elucidate its structure-activity relationships and its unique mechanism of inhibiting ASICs.

The Three-Finger Toxin Fold of Mambalgin-1: A Unique Structural Scaffold

The defining structural feature of Mambalgin-1 is its canonical three-finger toxin (3FTx) fold, characterized by three β-strand-rich loops (referred to as fingers I, II, and III) extending from a central globular core that is stabilized by four conserved disulfide bonds.[1][5] While sharing this common architecture with other 3FTx members, the crystal structure of Mambalgin-1 reveals distinct features, including an elongated second loop and shortened first and third loops.[1] These structural nuances are critical for its specific interaction with ASICs and its lack of activity at nicotinic acetylcholine receptors, the primary target of most neurotoxic 3FTx proteins.[1]

The interaction of Mambalgin-1 with ASICs is primarily mediated by residues located in its second loop, with Phe-27, Leu-32, and Leu-34 being identified as key components of the pharmacophore.[3][6] These residues form critical contacts with the acidic pocket of the extracellular domain of ASIC1a, a key region for channel gating.[3]

Mechanism of Action: Allosteric Inhibition of Acid-Sensing Ion Channels

Mambalgin-1 exerts its inhibitory effect on ASICs through a sophisticated allosteric mechanism. It acts as a gating modifier, binding to the closed state of the channel and stabilizing it.[2][3][7] This binding event induces a conformational change in the thumb domain of the ASIC protein, which in turn shifts the pH-dependent activation of the channel towards a more acidic pH, effectively decreasing the channel's apparent affinity for protons.[2][3][7] This "pH sensor-trapping mechanism" prevents the channel from opening in response to physiological drops in extracellular pH, thereby blocking the influx of cations and inhibiting neuronal depolarization.[3] Cryo-electron microscopy studies of the human ASIC1a-Mambalgin-1 complex have provided detailed structural insights into this inhibitory conformation.[2][8]

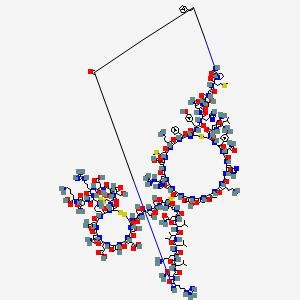

Figure 1: Signaling pathway of Mambalgin-1 inhibition of ASIC channels.

Quantitative Data: Inhibitory Potency of Mambalgin-1

The inhibitory activity of Mambalgin-1 and its synthetic analogues has been quantified against various ASIC subtypes, primarily through electrophysiological measurements. The half-maximal inhibitory concentration (IC50) values provide a standardized measure of the toxin's potency.

| Toxin/Analogue | Target Channel | Expression System | IC50 (nM) | Reference |

| Native Mambalgin-1 | rat ASIC1a | Xenopus oocytes | 11 | [3] |

| Native Mambalgin-1 | rat ASIC1b | Xenopus oocytes | 44 | [3] |

| Native Mambalgin-1 | rat ASIC1a + ASIC2a | Xenopus oocytes | 252 | [3] |

| Synthetic Mambalgin-1 (sMamb-1) | rat ASIC1a | Xenopus oocytes | 3.4 ± 0.6 | [3] |

| Synthetic Mambalgin-1 (sMamb-1) | rat ASIC1b | Xenopus oocytes | 22.2 ± 1.7 | [3] |

| Synthetic Mambalgin-1 (sMamb-1) | rat ASIC1a + ASIC2a | Xenopus oocytes | 152 ± 21 | [3] |

| Synthetic Mambalgin-1 | human ASIC1a | CHO cells | 197.3 ± 18.7 | [7] |

| Synthetic Mambalgin-1 | chicken ASIC1a | CHO cells | 123.6 ± 20.3 | [7] |

| Mambalgin-1 | human ASIC1aΔC | - | 106.6 ± 23.6 | [2] |

Experimental Protocols

Solid-Phase Peptide Synthesis of Mambalgin-1

This protocol outlines the stepwise solid-phase peptide synthesis (SPPS) of Mambalgin-1.[1]

Materials:

-

Fmoc-protected amino acids

-

HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

N-Methylmorpholine (NMM)

-

N-Methyl-2-pyrrolidone (NMP)

-

Piperidine

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

Acetonitrile (ACN)

-

Reduced glutathione (GSH)

-

Oxidized glutathione (GSSG)

-

Tris-HCl buffer

-

Guanidine HCl

Procedure:

-

Peptide Assembly: The synthesis is performed on a solid-phase peptide synthesizer using Fmoc chemistry.

-

Coupling is mediated by HCTU and NMM in NMP.

-

Fmoc deprotection is achieved using a solution of piperidine in NMP.

-

Double coupling steps may be necessary for specific residues to ensure efficient incorporation.

-

-

Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail (e.g., TFA/TIS/H2O).

-

Purification of Linear Peptide: The crude linear peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

Oxidative Folding:

-

The purified linear peptide is dissolved in a denaturing buffer (e.g., 6 M guanidine HCl in 0.1 M Tris-HCl, pH 8).

-

The peptide solution is then diluted into a refolding buffer (e.g., 0.1 M Tris-HCl, 1 mM EDTA, pH 8) containing a redox couple of reduced and oxidized glutathione (GSH/GSSG).

-

The folding reaction is incubated at 4°C for 24-36 hours.

-

-

Purification of Folded Mambalgin-1: The folded and oxidized Mambalgin-1 is purified by RP-HPLC.

-

Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight and by circular dichroism to verify the characteristic three-finger fold signature.[3]

Expression of ASIC Channels in Xenopus laevis Oocytes

This protocol describes the heterologous expression of ASIC channels in Xenopus laevis oocytes for electrophysiological studies.

Materials:

-

Xenopus laevis frogs

-

Collagenase

-

cRNA encoding the desired ASIC subunit(s)

-

Modified Barth's Solution (MBS)

-

Nuclease-free water

Procedure:

-

Oocyte Harvesting: Oocytes are surgically removed from anesthetized female Xenopus laevis frogs.

-

Defolliculation: The ovarian lobes are treated with collagenase to remove the follicular cell layer.

-

cRNA Injection: Stage V-VI oocytes are selected and injected with 50 nl of a solution containing the cRNA of the ASIC subunit(s) of interest.

-

Incubation: Injected oocytes are incubated in MBS at 18°C for 2-5 days to allow for channel expression.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology

This protocol details the functional characterization of Mambalgin-1's effect on ASIC currents using TEVC in Xenopus oocytes.

Materials:

-

TEVC setup (amplifier, digitizer, micromanipulators)

-

Glass microelectrodes

-

3 M KCl solution

-

Recording chamber

-

Perfusion system

-

Recording solutions at various pH values (e.g., pH 7.4 for baseline, and an acidic pH like 6.0 for activation)

-

Mambalgin-1 solution

Procedure:

-

Electrode Preparation: Glass microelectrodes are pulled and filled with 3 M KCl.

-

Oocyte Placement: An oocyte expressing the target ASIC is placed in the recording chamber and perfused with the baseline recording solution (pH 7.4).

-

Impaling: Two microelectrodes are inserted into the oocyte.

-

Voltage Clamping: The oocyte membrane potential is clamped at a holding potential of -60 mV.

-

Current Recording:

-

ASIC currents are activated by rapidly switching the perfusion solution to an acidic pH.

-

To test the effect of Mambalgin-1, the oocyte is pre-incubated with the toxin in the baseline solution before the acidic challenge.

-

Inhibition is measured as the reduction in the peak current amplitude in the presence of the toxin compared to the control.

-

Dose-response curves are generated by applying a range of Mambalgin-1 concentrations.

-

Figure 2: Experimental workflow for characterizing Mambalgin-1 using TEVC.

Conclusion and Future Directions

Mambalgin-1 stands out as a promising lead compound for the development of a new class of analgesics. Its unique three-finger toxin fold, coupled with its specific allosteric inhibition of ASICs, provides a novel mechanism for pain modulation. The detailed structural and functional understanding of Mambalgin-1, facilitated by the experimental approaches outlined in this guide, is crucial for the rational design of second-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. Future research will likely focus on optimizing the Mambalgin-1 scaffold to develop smaller, more drug-like molecules that retain the analgesic efficacy while being suitable for clinical development. The continued exploration of the intricate interactions between Mambalgin-1 and its receptor will undoubtedly pave the way for innovative pain therapies.

References

- 1. Mambalgin-1 Pain-relieving Peptide, Stepwise Solid-phase Synthesis, Crystal Structure, and Functional Domain for Acid-sensing Ion Channel 1a Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulation of Acid-sensing Ion Channel 1a by Intracellular pH and Its Role in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Topography and motion of acid-sensing ion channel intracellular domains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structural insights into human acid-sensing ion channel 1a inhibition by snake toxin mambalgin1 | eLife [elifesciences.org]

- 7. researchgate.net [researchgate.net]

- 8. Patch clamp - Wikipedia [en.wikipedia.org]

Mambalgin-1 as a Potent Inhibitor of Acid-Sensing Ion Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mambalgin-1, a 57-amino acid peptide isolated from the venom of the black mamba (Dendroaspis polylepis polylepis), has emerged as a potent and selective inhibitor of Acid-Sensing Ion Channels (ASICs).[1][2] These channels are crucial players in pain perception, making Mambalgin-1 a promising candidate for the development of novel analgesic therapies with a distinct mechanism of action from traditional opioids. This technical guide provides an in-depth overview of Mambalgin-1, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visualization of the relevant biological pathways and experimental workflows.

Introduction to Mambalgin-1 and Acid-Sensing Ion Channels

Acid-Sensing Ion Channels (ASICs) are a family of proton-gated cation channels belonging to the degenerin/epithelial sodium channel (DEG/ENaC) superfamily.[3] They are widely expressed in the central and peripheral nervous systems and are activated by a drop in extracellular pH, a common feature in various pathological conditions such as inflammation, ischemia, and tissue injury.[1] Consequently, ASICs are implicated in a range of physiological and pathophysiological processes, including pain sensation, synaptic plasticity, and fear conditioning.

Mambalgins are a family of peptides that potently and specifically inhibit a subset of ASIC subtypes.[1] Mambalgin-1, in particular, has been shown to produce potent analgesic effects in various animal models of pain, comparable to morphine but without the associated side effects like respiratory depression and tolerance.[1] This makes it an attractive therapeutic lead for pain management.

Mechanism of Action

Mambalgin-1 acts as a gating modifier of ASICs.[1] It binds to the extracellular domain of the channel, specifically interacting with the "thumb" domain of the ASIC1a subunit. This interaction does not directly block the ion pore but rather stabilizes the channel in a closed or resting state.[3][4] By binding to the closed state, Mambalgin-1 shifts the pH-dependence of channel activation towards a more acidic pH, thereby reducing the channel's apparent affinity for protons.[1][3] This "closed-state trapping" mechanism effectively prevents the channel from opening in response to moderate decreases in extracellular pH that would typically trigger channel activation and nociceptive signaling.

Recent structural studies, including cryo-electron microscopy, have provided detailed insights into the Mambalgin-1/ASIC1a complex. These studies confirm that Mambalgin-1 binds to the thumb domain and induces a conformational change that allosterically inhibits channel gating.[5]

Quantitative Inhibitory Data

The inhibitory potency of Mambalgin-1 has been quantified against various homomeric and heteromeric ASIC subtypes. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.

Table 1: Inhibitory Potency (IC50) of Mambalgin-1 on Rat ASIC Subtypes

| ASIC Subtype | Expression System | IC50 (nM) | Reference |

| rASIC1a (homomeric) | Xenopus oocytes | 3.4 ± 0.6 | [1] |

| rASIC1b (homomeric) | Xenopus oocytes | 22.2 ± 1.7 | [1] |

| rASIC1a + rASIC2a (heteromeric) | Xenopus oocytes | 152 ± 21 | [1] |

Table 2: Inhibitory Potency (IC50) of Mambalgin-1 on Human and Chicken ASIC Subtypes

| ASIC Subtype | Expression System | IC50 (nM) | Reference |

| hASIC1a (homomeric) | CHO cells | 197.3 ± 37.4 | [3][6] |

| cASIC1a (homomeric) | CHO cells | 123.6 ± 28.5 | [3][6] |

| hASIC1aΔC (truncated) | CHO cells | 106.6 ± 23.6 | [3] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of Mambalgin-1-mediated Analgesia

The analgesic effect of Mambalgin-1 is initiated by its binding to and inhibition of specific ASIC subtypes on nociceptive neurons. This prevents the influx of cations (primarily Na+ and Ca2+) that would normally occur in response to tissue acidosis. The subsequent reduction in neuronal depolarization and action potential firing leads to a decrease in the transmission of pain signals to the central nervous system.

Experimental Workflow for Assessing Mambalgin-1 Analgesic Efficacy

The evaluation of Mambalgin-1's analgesic properties typically involves a series of in vitro and in vivo experiments. The general workflow is outlined below.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory activity of Mambalgin-1 on ASICs.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is used to measure the macroscopic currents of ASIC channels expressed in Xenopus oocytes.

-

Oocyte Preparation:

-

Surgically remove ovarian lobes from an anesthetized female Xenopus laevis.

-

Treat the lobes with collagenase type IA to defolliculate the oocytes.

-

Inject oocyte nuclei with cRNA encoding the desired ASIC subunits (e.g., 3–5 ng/μl for rASIC1a).

-

Incubate the injected oocytes for 2-3 days at 19°C in ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 2 mM MgCl2, 5 mM HEPES, pH 7.4) supplemented with penicillin and streptomycin.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with recording solution.

-

Impale the oocyte with two glass microelectrodes (resistance 0.5-2 MΩ) filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current.

-

Clamp the membrane potential at a holding potential of -60 mV.

-

Activate ASIC currents by rapidly perfusing the chamber with a low pH solution (e.g., pH 6.0).

-

To determine the IC50, apply increasing concentrations of Mambalgin-1 in the perfusion solution prior to the acid challenge and measure the resulting inhibition of the peak current.

-

-

Solutions:

-

ND96 Solution: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 2 mM MgCl2, 5 mM HEPES, pH adjusted to 7.4 with NaOH.

-

Activating Solution: ND96 solution with pH adjusted to the desired acidic value with HCl.

-

Electrode Solution: 3 M KCl.

-

Whole-Cell Patch Clamp in Mammalian Cells (e.g., CHO, COS-7)

This technique allows for the recording of ASIC currents from single mammalian cells expressing the channels of interest.

-

Cell Culture and Transfection:

-

Culture CHO or COS-7 cells in appropriate media.

-

Transfect the cells with plasmids encoding the desired ASIC subunits using a suitable transfection reagent.

-

Allow 24-48 hours for channel expression.

-

-

Electrophysiological Recording:

-

Place a coverslip with adherent cells in a recording chamber on an inverted microscope.

-

Perfuse the chamber with an extracellular solution.

-

Pull glass micropipettes (resistance 3-5 MΩ) and fill with an intracellular solution.

-

Approach a single cell with the micropipette and form a high-resistance (GΩ) seal.

-

Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

Elicit ASIC currents by rapid application of an acidic extracellular solution.

-

Determine the inhibitory effect of Mambalgin-1 by co-applying it with the acidic solution.

-

-

Solutions:

-

Extracellular Solution (example): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH adjusted to 7.4 with NaOH.

-

Intracellular Solution (example): 120 mM KCl, 5 mM NaCl, 1 mM MgCl2, 0.5 mM CaCl2, 5 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP, pH adjusted to 7.2 with KOH.

-

In Vivo Pain Models

This model assesses the effect of Mambalgin-1 on inflammatory pain.

-

Induce inflammation by injecting 2% λ-carrageenan (in saline) into the plantar surface of a rodent's hind paw (e.g., 20 µl for a mouse).[7]

-

Assess thermal hyperalgesia using the paw immersion test (e.g., at 46°C) or mechanical allodynia using von Frey filaments at baseline and at various time points after carrageenan injection.[7]

-

Administer Mambalgin-1 (e.g., 0.34 nmol/mouse, intraplantar) and measure its effect on reversing the established hyperalgesia.[1]

This model evaluates the efficacy of Mambalgin-1 against visceral pain.

-

Administer Mambalgin-1 or a vehicle control to mice.

-

After a set pre-treatment time, inject 0.6-0.7% acetic acid intraperitoneally (e.g., 10 ml/kg).

-

Immediately place the mouse in an observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) over a defined period (e.g., 20 minutes).

-

A reduction in the number of writhes compared to the control group indicates an analgesic effect.

This model is used to study the effect of Mambalgin-1 on neuropathic pain.

-

Anesthetize a rat and expose the sciatic nerve.

-

Loosely tie four ligatures around the nerve.

-

Allow the animal to recover for several days to develop neuropathic pain symptoms.

-

Assess mechanical allodynia (e.g., with von Frey filaments) and thermal hyperalgesia.

-

Administer Mambalgin-1 (e.g., intravenously or intrathecally) and evaluate its ability to alleviate the pain-related behaviors.

Conclusion

Mambalgin-1 is a highly potent and selective inhibitor of specific ASIC subtypes, demonstrating significant analgesic effects in preclinical models of acute, inflammatory, and neuropathic pain. Its unique mechanism of action, which involves the allosteric modulation of channel gating rather than direct pore blockage, offers a promising avenue for the development of a new class of analgesics. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of Mambalgin-1 and other ASIC inhibitors. Further research into the downstream signaling pathways and the development of Mambalgin-1 analogs with improved pharmacokinetic properties will be crucial in translating this promising natural peptide into a clinically viable therapeutic.

References

- 1. Mambalgin-1 Pain-relieving Peptide, Stepwise Solid-phase Synthesis, Crystal Structure, and Functional Domain for Acid-sensing Ion Channel 1a Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mambalgin-1 Pain-relieving Peptide, Stepwise Solid-phase Synthesis, Crystal Structure, and Functional Domain for Acid-sensing Ion Channel 1a Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural insights into human acid-sensing ion channel 1a inhibition by snake toxin mambalgin1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

- 5. researchgate.net [researchgate.net]

- 6. Structural insights into human acid-sensing ion channel 1a inhibition by snake toxin mambalgin1 | eLife [elifesciences.org]

- 7. Acid-sensing ion channel 1a in the central nucleus of the amygdala regulates anxiety-like behaviors in a mouse model of acute pain - PMC [pmc.ncbi.nlm.nih.gov]

Mambalgin-1: A Technical Guide to its Analgesic Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Mambalgin-1 peptide, a potent analgesic agent isolated from the venom of the black mamba (Dendroaspis polylepis polylepis). Mambalgin-1 represents a promising class of non-opioid analgesics, offering efficacy comparable to morphine in various pain models but without the associated adverse effects such as respiratory depression and tolerance.[1][2][3] This document details the peptide's mechanism of action, summarizes key quantitative data, outlines experimental protocols for its study, and visualizes its functional pathways.

Core Mechanism of Action: Inhibition of Acid-Sensing Ion Channels (ASICs)

Mambalgin-1 exerts its analgesic effects through the specific inhibition of a subset of Acid-Sensing Ion Channels (ASICs).[1] ASICs are voltage-independent cation channels, primarily conducting Na+, that are activated by a drop in extracellular pH.[1][2] These channels are widely expressed throughout the central and peripheral nervous systems and are key players in nociception and pain signaling.[1][2]

Mambalgin-1 is not a simple pore blocker. Instead, it functions as a potent gating modifier .[1] It binds preferentially to the closed state of the channel on the extracellular side, stabilizing this conformation.[2] This binding event induces a significant shift in the pH-dependence of channel activation towards a more acidic pH, effectively decreasing the channel's apparent affinity for protons.[1][4][5] Consequently, under physiological or pathophysiological acidic conditions that would normally activate these channels and signal pain, Mambalgin-1 prevents their opening.

Structural studies, including X-ray crystallography and cryo-EM, have revealed that Mambalgin-1, a 57-amino acid peptide with a three-finger toxin fold, interacts with the acidic pocket and thumb domain of the ASIC1a subunit.[1][2][6] The functional interaction is primarily mediated by residues in the second loop of Mambalgin-1 (notably Phe-27, Leu-32, and Leu-34), which engage with key residues in the α4 and α5 helices of the channel.[1][7][8] This interaction locks a key hinge, preventing the conformational changes required for channel opening.[7]

Quantitative Data: Potency and Efficacy

Mambalgin-1 demonstrates high potency in inhibiting various ASIC subtypes, with IC50 values typically in the nanomolar range. The specific potency can vary depending on the channel subunit composition, species ortholog, and the expression system used for the assay.

| Target Channel | Species | Expression System | IC50 (nM) | Reference(s) |

| ASIC1a | Rat | Xenopus oocytes | 3.4 ± 0.6 | [1] |

| Rat | COS-7 Cells | ~11 | [1] | |

| Human | CHO Cells | 148.6 ± 33.2 | [5] | |

| Human | HEK293T Cells | 197.3 ± 37.4 | [4][5] | |

| Chicken | HEK293T Cells | 123.6 ± 28.5 | [4][5] | |

| ASIC1b | Rat | Xenopus oocytes | 22.2 ± 1.7 | [1] |

| Rat | - | 39 - 192 | [9][10] | |

| ASIC1a/2a | Rat | Xenopus oocytes | 152 ± 21 | [1] |

Experimental Protocols

The characterization of Mambalgin-1 involves a multi-step process, from its synthesis to its evaluation in preclinical pain models.

Peptide Synthesis and Purification

Mambalgin-1 can be produced through chemical synthesis.

-

Solid-Phase Peptide Synthesis (SPPS): A common method is the full stepwise solid-phase synthesis.[1][8] This involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.

-

Native Chemical Ligation (NCL): An alternative approach involves synthesizing smaller peptide segments (e.g., three segments for Mambalgin-1) which are then joined together in solution using hydrazide-based native chemical ligation.[4]

-

Purification: Following synthesis and cleavage from the resin, the crude peptide is purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC). The final product's identity and purity are confirmed by mass spectrometry.

In Vitro Functional Assays: Electrophysiology

The inhibitory activity of Mambalgin-1 on ASIC channels is quantified using electrophysiological techniques.

-

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes:

-

Channel Expression: Oocytes are surgically removed and injected with cRNA encoding the specific ASIC subunits of interest (e.g., rASIC1a, hASIC1a).[1][3]

-

Recording: After 1-3 days to allow for channel expression, an oocyte is placed in a recording chamber and impaled with two microelectrodes filled with 3 M KCl. The membrane potential is clamped at a holding potential, typically between -50 mV and -60 mV.[1][3]

-

Channel Activation: The oocyte is perfused with a control buffer (e.g., pH 7.4). ASIC currents are activated by a rapid switch to an acidic buffer (e.g., pH 6.0 or below).[1][11]

-

Inhibition Measurement: A stable baseline current is established. The oocyte is then pre-incubated with varying concentrations of Mambalgin-1 in the control buffer before co-application with the acidic buffer. The reduction in the peak current amplitude is measured to determine the extent of inhibition.[11]

-

Dose-Response Analysis: Data from multiple concentrations are plotted to generate a dose-response curve, from which the IC50 value is calculated using the Hill equation.[4][5]

-

-

Whole-Cell Patch Clamp: This technique can be used on mammalian cell lines (e.g., CHO, HEK293) transiently or stably expressing the target ASIC channels, providing a system that may be more physiologically relevant for human channels.[11] The principles of channel activation and inhibition measurement are similar to TEVC.

In Vivo Analgesia Models

The analgesic efficacy of Mambalgin-1 is assessed in various rodent models of pain.

-

Inflammatory Pain Model:

-

Induction: Inflammation is induced by injecting an inflammatory agent, such as carrageenan, into the hind paw of a mouse or rat.[1][12] This leads to thermal and mechanical hyperalgesia (increased pain sensitivity).

-

Administration: Mambalgin-1 or a vehicle control is administered, typically via intraplantar (i.pl.), intrathecal (i.t.), or intravenous (i.v.) injection.[1][13]

-

Assessment: Nociceptive thresholds are measured at various time points post-administration. Mechanical sensitivity can be assessed using von Frey filaments, and thermal sensitivity using the Hargreaves plantar test or hot plate test.[13] A reversal of hyperalgesia indicates an analgesic effect.

-

-

Neuropathic Pain Model:

-

Induction: Neuropathic pain is induced by procedures such as chronic constriction injury (CCI) of the sciatic nerve.[12][14]

-

Administration & Assessment: After a period for neuropathic pain to develop (e.g., 2 weeks), Mambalgin-1 is administered (commonly i.v. or i.t.), and its ability to transiently reverse the established mechanical allodynia and thermal hyperalgesia is measured.[12][13]

-

Therapeutic Potential and Selectivity

Mambalgin-1's analgesic properties are potent and have been demonstrated across acute, inflammatory, and neuropathic pain models.[12][15] A key advantage is its mechanism of action, which is independent of the opioid system. This was confirmed in studies where the analgesic effect of Mambalgin-1 was not blocked by the opioid antagonist naloxone.[1][3] This distinction underscores its potential as an alternative to traditional opioids, potentially avoiding issues of addiction, respiratory depression, and constipation.

The peptide exhibits selectivity for ASIC1-containing channels. It has been shown to have no effect on other channels such as ASIC2a (when not in a heteromer with ASIC1a), ASIC3, TRPV1, P2X2, and various voltage-gated sodium and potassium channels at concentrations where it potently blocks ASIC1a.[16]

References

- 1. Mambalgin-1 Pain-relieving Peptide, Stepwise Solid-phase Synthesis, Crystal Structure, and Functional Domain for Acid-sensing Ion Channel 1a Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frédéric Joliot Institute for Life Sciences - How works Mambalgin-1, an analgesic peptide from black mamba venom [joliot.cea.fr]

- 3. Binding Site and Inhibitory Mechanism of the Mambalgin-2 Pain-relieving Peptide on Acid-sensing Ion Channel 1a - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural insights into human acid-sensing ion channel 1a inhibition by snake toxin mambalgin1 | eLife [elifesciences.org]

- 5. Structural insights into human acid-sensing ion channel 1a inhibition by snake toxin mambalgin1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mambalgins - Wikipedia [en.wikipedia.org]

- 7. Mambalgin-1 pain-relieving peptide locks the hinge between α4 and α5 helices to inhibit rat acid-sensing ion channel 1a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mambalgin-1 Pain-relieving Peptide, Stepwise Solid-phase Synthesis, Crystal Structure, and Functional Domain for Acid-sensing Ion Channel 1a Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Two Amino Acid Substitutions Improve the Pharmacological Profile of the Snake Venom Peptide Mambalgin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Analgesic effects of mambalgin peptide inhibitors of acid-sensing ion channels in inflammatory and neuropathic pain. – IPMC [ipmc.cnrs.fr]

- 14. Mambalgins, the Venom-origin Peptides as a Potentially Novel Group of Analgesics: Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. smartox-biotech.com [smartox-biotech.com]

Mambalgin-1 Interaction with ASIC1a and ASIC1b Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the interaction between Mambalgin-1, a peptide toxin isolated from the venom of the black mamba snake, and the acid-sensing ion channel (ASIC) subtypes ASIC1a and ASIC1b. Mambalgins have garnered significant interest due to their potent analgesic effects, which are comparable to morphine but devoid of opioid-related side effects.[1][2][3] This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.

Quantitative Analysis of Mambalgin-1 Interaction with ASIC1a and ASIC1b

Mambalgin-1 is a potent inhibitor of both homomeric ASIC1a and ASIC1b channels, as well as heteromeric channels containing these subunits.[1][4] Its inhibitory potency, typically measured as the half-maximal inhibitory concentration (IC50), varies depending on the species and the specific channel composition. The following tables summarize the reported IC50 values for Mambalgin-1 and its analogs against various ASIC subtypes.

Table 1: Inhibitory Potency (IC50) of Mambalgin-1 on Homomeric ASIC Channels

| Peptide | Channel Subtype | Species | Expression System | IC50 (nM) | Reference |

| Mambalgin-1 | ASIC1a | Rat | Xenopus oocytes | 3.4 ± 0.6 | [1] |

| Mambalgin-1 | ASIC1a | Rat | Xenopus oocytes | 11 | [1] |

| Mambalgin-1 | ASIC1a | Rat | COS-7 cells | 3-55 | [4][5] |

| Mambalgin-1 | ASIC1a | Human | CHO cells | 197.3 ± 37.4 | [2][6] |

| Mambalgin-1 | ASIC1a (ΔC) | Human | CHO cells | 106.6 ± 23.6 | [2] |

| Mambalgin-1 | ASIC1a | Human | - | 127 | [4][5] |

| Mambalgin-1 | ASIC1b | Rat | Xenopus oocytes | 22.2 ± 1.7 | [1] |

| Mambalgin-1 | ASIC1b | Rat | Xenopus oocytes | 44 | [1] |

| Mambalgin-1 | ASIC1b | Rat | COS-7 cells | 119 ± 3 | [7][8] |

| Mambalgin-1 | ASIC1b | Rat | - | 39-192 | [5][8] |

Table 2: Inhibitory Potency (IC50) of Mambalgin-1 on Heteromeric ASIC Channels

| Peptide | Channel Composition | Species | Expression System | IC50 (nM) | Reference |

| Mambalgin-1 | ASIC1a + ASIC2a | Rat | Xenopus oocytes | 152 ± 21 | [1] |

| Mambalgin-1 | ASIC1a + ASIC2a | Rat | Xenopus oocytes | 252 | [1] |

Table 3: Inhibitory Potency (IC50) of Mambalgin Analogs on ASIC Channels

| Peptide | Channel Subtype | Species | Expression System | IC50 (nM) | Reference |

| Mamb-AL | ASIC1a | Rat | - | Not specified, but 3-fold greater inhibition than Mambalgin-1 | [7][9] |

| Mamb-AL | ASIC1b | Rat | - | 22 ± 1 | [7][8] |

Mechanism of Action

Mambalgin-1 acts as a gating modifier of ASIC channels.[1] It binds to the closed state of the channel and stabilizes it, thereby increasing the concentration of protons required for channel activation.[1][2][6] This is achieved by shifting the pH dependence of activation to a more acidic range, which effectively decreases the channel's apparent affinity for protons.[1][2][6] Cryo-electron microscopy studies have revealed that Mambalgin-1 binds to the thumb domain of the human ASIC1a channel.[3][6][10] This interaction is thought to trigger a conformational change that traps the channel in a closed state, preventing the influx of sodium ions that would normally occur upon acidification.[3][11]

References

- 1. Mambalgin-1 Pain-relieving Peptide, Stepwise Solid-phase Synthesis, Crystal Structure, and Functional Domain for Acid-sensing Ion Channel 1a Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural insights into human acid-sensing ion channel 1a inhibition by snake toxin mambalgin1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cryo-EM structure of the ASIC1a–mambalgin-1 complex reveals that the peptide toxin mambalgin-1 inhibits acid-sensing ion channels through an unusual allosteric effect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. Structural insights into human acid-sensing ion channel 1a inhibition by snake toxin mambalgin1 | eLife [elifesciences.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Two Amino Acid Substitutions Improve the Pharmacological Profile of the Snake Venom Peptide Mambalgin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural insights into human acid-sensing ion channel 1a inhibition by snake toxin mambalgin1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mambalgins - Wikipedia [en.wikipedia.org]

Mambalgin-1: A Novel Modulator of Pain Pathways Through Acid-Sensing Ion Channel Inhibition

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Mambalgin-1, a 57-amino acid peptide isolated from the venom of the black mamba (Dendroaspis polylepis polylepis), has emerged as a potent and selective inhibitor of Acid-Sensing Ion Channels (ASICs).[1][2] These channels are key players in the pathophysiology of pain, making Mambalgin-1 a compelling candidate for the development of novel analgesic therapies. This technical guide provides a comprehensive overview of the molecular mechanisms, experimental data, and methodologies associated with Mambalgin-1's role in modulating pain pathways. Its unique mode of action, potent analgesic effects comparable to morphine but without the associated opioid side effects, underscores its therapeutic potential.[3][4][5]

Introduction to Mambalgin-1 and its Target: Acid-Sensing Ion Channels (ASICs)

Mambalgin-1 is a member of the three-finger toxin (3FTx) protein family, characterized by a distinct protein fold.[1] Unlike most 3FTx proteins that target nicotinic acetylcholine receptors, mambalgins uniquely and potently inhibit ASICs.[1] ASICs are a family of proton-gated cation channels that are widely expressed in the central and peripheral nervous systems and are involved in a variety of physiological and pathological processes, including pain sensation, synaptic plasticity, and neurodegeneration.[3][4][5] Extracellular acidification, a common feature of tissue injury and inflammation, activates ASICs, leading to the depolarization of nociceptive neurons and the transmission of pain signals. Mambalgin-1's ability to block these channels presents a targeted approach to pain management.

Mechanism of Action: A "Closed-State Trapping" Model

Mambalgin-1 exerts its inhibitory effect on ASICs through a sophisticated "closed-state trapping" mechanism.[4][6] Instead of directly occluding the channel pore, Mambalgin-1 binds to the extracellular domain of the channel, specifically within the acidic pocket of the thumb domain.[3][7] This binding event stabilizes the channel in its closed conformation, thereby preventing the conformational changes required for channel opening in response to a drop in extracellular pH.[4][5] This allosteric modulation effectively reduces the proton sensitivity of the channel, rendering it less responsive to acidic stimuli.[4]

Signaling Pathway of Mambalgin-1 Inhibition

Caption: Mambalgin-1 signaling pathway.

Quantitative Data: Inhibition of ASIC Subtypes

Mambalgin-1 exhibits potent inhibitory activity against various homomeric and heteromeric ASIC subtypes. The half-maximal inhibitory concentrations (IC50) are summarized below.

| ASIC Subtype | Expression System | IC50 (nM) | Reference |

| Homomeric Channels | |||

| rat ASIC1a | Xenopus oocytes | 3.4 ± 0.6 | [3] |

| rat ASIC1a | Xenopus oocytes | 11 | [3] |

| rat ASIC1b | Xenopus oocytes | 22.2 ± 1.7 | [3] |

| rat ASIC1b | Xenopus oocytes | 119 ± 3 | [8] |

| Heteromeric Channels | |||

| rat ASIC1a + ASIC2a | Xenopus oocytes | 152 ± 21 | [3] |

| rat ASIC1a + ASIC2a | Xenopus oocytes | 252 | [3] |

A mutant analog of Mambalgin-1, Mamb-AL, has been developed with enhanced inhibitory properties.[8]

| ASIC Subtype | Mamb-AL IC50 (nM) | Reference |

| rat ASIC1b | 22 ± 1 | [8] |

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is a cornerstone for characterizing the effects of ion channel modulators.

Methodology:

-

Oocyte Preparation: Oocytes are surgically removed from anesthetized female Xenopus laevis frogs and dissociated using collagenase.

-

cRNA Injection: Complementary RNA (cRNA) encoding the desired ASIC subunit(s) is injected into the oocyte nucleus. Oocytes are then incubated for 1-3 days to allow for channel expression.

-

Electrophysiological Recording:

-

Oocytes are placed in a recording chamber and perfused with a standard saline solution (ND96).

-

Two microelectrodes filled with KCl are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a holding potential (typically -50 mV to -60 mV).[3]

-

ASIC currents are activated by a rapid change in the extracellular pH of the perfusion solution.

-

Mambalgin-1 is applied to the bath solution before the acidic stimulus to determine its inhibitory effect.

-

-

Data Analysis: The peak current amplitude in the presence of Mambalgin-1 is compared to the control current to calculate the percentage of inhibition. Dose-response curves are generated to determine the IC50 value.[9]

Experimental Workflow for TEVC

Caption: Two-electrode voltage clamp workflow.

In Vivo Analgesia Models

The analgesic effects of Mambalgin-1 are evaluated in various rodent models of pain.

4.2.1. Carrageenan-Induced Inflammatory Pain

This model assesses the efficacy of analgesics against inflammatory hyperalgesia.[10][11]

Methodology:

-

Induction of Inflammation: An intraplantar injection of carrageenan into the hind paw of a rodent induces a localized inflammatory response, leading to thermal and mechanical hyperalgesia.

-

Drug Administration: Mambalgin-1 can be administered via various routes, including intraplantar, intrathecal, or intravenous injections.[12]

-

Behavioral Testing:

-

Thermal Hyperalgesia: The latency of paw withdrawal from a heat source (e.g., radiant heat or hot plate) is measured. An increase in withdrawal latency indicates an analgesic effect.

-

Mechanical Allodynia: The paw withdrawal threshold in response to a mechanical stimulus (e.g., von Frey filaments) is determined. An increase in the withdrawal threshold signifies analgesia.

-

-

Data Analysis: The changes in withdrawal latency or threshold are compared between Mambalgin-1-treated and vehicle-treated groups.

4.2.2. Neuropathic Pain Models

Models such as chronic constriction injury (CCI) of the sciatic nerve are used to evaluate the efficacy of Mambalgin-1 against neuropathic pain.[10][12]

Methodology:

-

Induction of Neuropathy: The sciatic nerve is loosely ligated, leading to the development of chronic mechanical and thermal hypersensitivity.

-

Drug Administration: Mambalgin-1 is administered, and its effects are assessed at different time points post-surgery.

-

Behavioral Testing: Similar to the inflammatory pain model, thermal and mechanical sensitivity are measured.

-

Data Analysis: The reversal of hypersensitivity in the Mambalgin-1-treated group is compared to the control group.

Drug Development and Therapeutic Potential

The potent analgesic properties of Mambalgin-1, coupled with its lack of opioid-related side effects such as respiratory depression and tolerance, make it a highly attractive candidate for drug development.[1][2][5] Its efficacy in both inflammatory and neuropathic pain models further highlights its broad therapeutic potential.[12][13]

Logical Relationship of Mambalgin-1's Therapeutic Potential

Caption: Therapeutic potential of Mambalgin-1.

Conclusion

Mambalgin-1 represents a paradigm shift in the quest for safer and more effective analgesics. Its well-defined mechanism of action, potent and specific inhibition of ASICs, and compelling preclinical data position it as a leading candidate for the development of a new class of pain therapeutics. Further research and clinical investigation are warranted to fully realize the therapeutic potential of this remarkable peptide.

References

- 1. Mambalgins - Wikipedia [en.wikipedia.org]

- 2. Black mamba venom peptides target acid-sensing ion channels to abolish pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mambalgin-1 Pain-relieving Peptide, Stepwise Solid-phase Synthesis, Crystal Structure, and Functional Domain for Acid-sensing Ion Channel 1a Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural insights into human acid-sensing ion channel 1a inhibition by snake toxin mambalgin1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frédéric Joliot Institute for Life Sciences - How works Mambalgin-1, an analgesic peptide from black mamba venom [joliot.cea.fr]

- 6. Structural insights into human acid-sensing ion channel 1a inhibition by snake toxin mambalgin1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mambalgin-1 pain-relieving peptide locks the hinge between α4 and α5 helices to inhibit rat acid-sensing ion channel 1a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Analgesic effects of mambalgin peptide inhibitors of acid-sensing ion channels in inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Mambalgin-1: A Novel, Opioid-Independent Analgesic Targeting Acid-Sensing Ion Channels

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Mambalgin-1, a 57-amino acid peptide isolated from the venom of the black mamba (Dendroaspis polylepis), represents a promising new class of analgesic compounds.[1] Unlike traditional opioids, mambalgin-1 exerts its pain-relieving effects through the potent and specific inhibition of Acid-Sensing Ion Channels (ASICs), a family of proton-gated cation channels involved in pain sensation.[2][3] This opioid-independent mechanism offers the potential for strong analgesia without the severe side effects associated with opioid use, such as respiratory depression, tolerance, and addiction.[1][4] This document provides a comprehensive technical overview of mambalgin-1, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and visual representations of its signaling pathways and experimental workflows.

Mechanism of Action: Targeting ASICs for Pain Relief

Mambalgins, including mambalgin-1, are three-finger toxins that selectively inhibit specific subtypes of ASIC channels.[1][4] ASICs are widely expressed in the central and peripheral nervous systems and are activated by extracellular acidification, a common feature of tissue injury and inflammation.[4][5] By inhibiting these channels, mambalgin-1 effectively blocks the transmission of pain signals.

The primary targets of mambalgin-1 are homomeric ASIC1a and ASIC1b channels, as well as heteromeric channels containing these subunits.[4][6] Mambalgin-1 binds to the closed state of the channel, stabilizing it and shifting the pH-dependent activation to a more acidic range.[2][7] This action decreases the channel's apparent affinity for protons, thereby inhibiting its opening in response to pathological decreases in pH.[2][7] Structural studies have revealed that mambalgin-1 interacts with the thumb domain of the ASIC1a subunit, leading to an allosteric inhibition of the channel.[6][8] This mechanism is distinct from that of some other ASIC inhibitors, providing a unique avenue for therapeutic intervention.

Crucially, the analgesic effects of mambalgin-1 are not reversed by naloxone, an opioid receptor antagonist, confirming its opioid-independent pathway.[4][9] This has been demonstrated in various animal models of pain, where mambalgin-1 provides analgesia comparable to morphine without engaging the opioid system.[10]

Quantitative Pharmacological Data

The inhibitory potency of mambalgin-1 and its analogs has been quantified across various ASIC subtypes and expression systems. The following tables summarize key quantitative data from the literature.

Table 1: Inhibitory Concentration (IC50) of Mambalgin-1 on Rat ASIC Subtypes

| ASIC Subtype | Expression System | IC50 (nM) | Reference |

| rASIC1a | Xenopus oocytes | 3.4 ± 0.6 | [4] |

| rASIC1b | Xenopus oocytes | 22.2 ± 1.7 | [4] |

| rASIC1a + rASIC2a | Xenopus oocytes | 152 ± 21 | [4] |

| rASIC1a | COS-7 cells | 39 - 192 | [11] |

| rASIC1b | COS-7 cells | 119 ± 3 | [11] |

Table 2: Inhibitory Concentration (IC50) of Mambalgin-1 on Human and Chicken ASIC1a

| Species | ASIC Subtype | IC50 (nM) | Reference |

| Human | hASIC1a | 197.3 ± 37.4 | [2][7] |

| Chicken | cASIC1a | 123.6 ± 28.5 | [2][7] |

Table 3: Efficacy of Mambalgin-1 Analogs

| Analog | Target Channel | Improvement in Inhibition | Reference |

| Mamb-AL | Homomeric ASIC1a | 3-fold | [12] |

| Mamb-AL | Homomeric ASIC1b | 5-fold | [12] |

| Mamb-AL | Heteromeric ASIC1a/3 | 2-fold | [12] |

Detailed Experimental Protocols

The characterization of mambalgin-1's analgesic properties relies on a combination of in vitro electrophysiology and in vivo behavioral assays.

In Vitro Electrophysiology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is used to measure the effect of mambalgin-1 on the function of specific ASIC subtypes expressed in a controlled environment.[13]

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNA encoding the specific rat ASIC subunits (e.g., rASIC1a, rASIC1b) to be studied.

-

Incubation: Injected oocytes are incubated for 2-4 days to allow for channel expression.

-